molecular formula C10H13NO3 B555174 L-Tyrosine methyl ester CAS No. 1080-06-4

L-Tyrosine methyl ester

Cat. No.: B555174
CAS No.: 1080-06-4
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-OMe can be synthesized through the esterification of L-tyrosine. The process involves the reaction of L-tyrosine with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form .

Industrial Production Methods

In industrial settings, the production of H-Tyr-OMe follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Reaction Conditions for Esterification

ReactantCatalystSolventTemperatureYieldSource
L-TyrosineSOCl₂MethanolReflux97.2%
L-TyrosineH₂SO₄ (conc.)MethanolReflux89–92%

Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate L-tyrosine. Stability studies show a hydrolysis half-life of 28 years at room temperature in neutral aqueous solutions, making it a stable prodrug candidate .

Hydrolysis Pathways

ConditionReagentsProductApplicationSource
Acidic (HCl)2N HCl, pH 5–6L-TyrosineAnalytical chemistry
Basic (NaOH)9.1% NaOH, pH 9–10L-Tyrosine saltPharmaceutical synthesis

Amidation and Acylation

The amino group participates in amidation reactions. For example, trifluoroacetic anhydride (TFAA) in dichloromethane with pyridine yields N-trifluoroacetyl-L-tyrosine methyl ester (93.6% yield) . This intermediate is pivotal in peptide coupling and protecting-group strategies .

Key Amidation Example

ReactantAcylating AgentSolventYieldProductSource
L-Tyr-OMe hydrochlorideTFAADichloromethane93.6%N-Trifluoroacetyl-L-Tyr-OMe

Etherification

L-Tyr-OMe undergoes Mitsunobu reactions for ether bond formation. In one protocol, triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) facilitate coupling with alcohols (e.g., N-Boc-ethanolamine), achieving 81.4% yield for O-alkylated derivatives .

Etherification Protocol

SubstrateReagentsSolventYieldProductSource
N-Trifluoroacetyl-L-Tyr-OMePPh₃, DTBAD, N-Boc-ethanolamineTetrahydrofuran81.4%O-[2-(Boc-amino)ethyl]-L-Tyr-OMe

Sulfation

Rat liver supernatant catalyzes the sulfation of L-Tyr-OMe at pH 7.4, forming L-tyrosine methyl ester 4-sulfate . This reaction is critical for studying sulfotransferase activity .

Sulfation Parameters

Enzyme SourcepHCofactorProductApplicationSource
Rat liver7.43'-Phosphoadenosine-5'-phosphosulfate (PAPS)L-Tyr-OMe 4-sulfateMetabolic studies

Bioconjugation and Radiolabeling

L-Tyr-OMe serves as a precursor for radiolabeled tracers. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine is synthesized via nucleophilic substitution, enabling positron emission tomography (PET) imaging of brain tumors .

Radiolabeling Example

SubstrateRadiolabeling AgentApplicationYieldSource
L-Tyr-OMe[¹⁸F]fluoroethyl bromideNeuro-oncology imaging85–90%

Oxidation and Enzymatic Reactions

Tyrosinase oxidizes L-Tyr-OMe to L-dopa methyl ester , a reaction relevant in melanin biosynthesis studies. Kinetic studies show a Michaelis constant (KmK_m) of 0.12 mM for tyrosinase from Agaricus bisporus .

Enzymatic Oxidation Data

Enzyme SourceSubstrateKmK_m (mM)VmaxV_{max} (μM/min)Source
Agaricus bisporusL-Tyr-OMe0.124.8

Scientific Research Applications

Synthesis of L-Tyrosine Methyl Ester

This compound can be synthesized through various methods, predominantly involving esterification processes. One common approach involves the reaction of L-tyrosine with methanol in the presence of a catalyst such as sulfuric acid. This method yields this compound hydrochloride with high purity and yield, making it suitable for further applications in chemical synthesis and research.

This compound exhibits various biological activities that make it a valuable compound in pharmacology and biochemistry.

Antitumor Activity

Research has indicated that derivatives of L-tyrosine, including this compound, can have significant effects on cancer cell lines. For example, glycosylated N-lipoyl-L-tyrosine methyl esters demonstrated promising cytotoxicity against several cancer cell lines, with IC50 values ranging from 9.4 to 13.8 μM . This suggests potential for development as anticancer agents.

Neuroprotective Effects

Studies have shown that L-tyrosine and its derivatives can enhance cognitive function and reduce stress by serving as precursors for neurotransmitters such as dopamine . This neuroprotective role highlights the importance of this compound in neurological research.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

Drug Development

The compound is utilized in the synthesis of polypeptides and other biologically active small molecules. Its ability to undergo selective modifications allows for the creation of novel therapeutic agents targeting specific biological pathways . For instance, it has been involved in synthesizing PPAR-gamma inhibitors, which are relevant in treating metabolic disorders.

Enzymatic Synthesis

This compound can also be employed in enzymatic reactions to produce more complex amino acid derivatives. For example, it has been used as a substrate for gamma-glutamyl transferase to synthesize gamma-glutamyl-L-tyrosine . This enzymatic approach provides a more environmentally friendly method for producing amino acid derivatives compared to traditional chemical methods.

Applications in Polymer Science

This compound is increasingly recognized for its role in polymer chemistry, particularly in the development of biodegradable polymers.

Biodegradable Polymers

Research has explored the incorporation of this compound into polymer matrices to enhance their biodegradability while maintaining mechanical properties . The amino acid derivative serves as a building block for polyesters that can degrade under physiological conditions, making them suitable for medical applications such as drug delivery systems.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cancer Treatment Research : A study investigated the effects of glycosylated N-lipoyl-L-tyrosine methyl esters on various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
  • Neuropharmacology : Research highlighted the impact of L-tyrosine supplementation on cognitive performance under stress conditions, suggesting its role as a neuroprotective agent .
  • Polymer Development : A project focused on synthesizing biodegradable polymers using this compound derivatives showcased their potential for sustainable materials in medical applications .

Mechanism of Action

H-Tyr-OMe exerts its effects primarily through its interaction with enzymes and proteins. It can act as a substrate for enzymes involved in amino acid metabolism and protein synthesis. The methyl ester group enhances its solubility and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-OMe is unique due to its balance of solubility and reactivity. The methyl ester group provides a good compromise between steric hindrance and chemical reactivity, making it suitable for a wide range of applications in research and industry .

Biological Activity

L-Tyrosine methyl ester (MeOTyr) is a methylated derivative of the amino acid L-tyrosine, which plays a significant role in various biological processes. Its biological activities are attributed to its structural properties, including the presence of phenolic and catechol moieties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, antiproliferative properties, and its role in neurotransmission and protein synthesis.

This compound is characterized by the addition of a methyl group to the hydroxyl group of L-tyrosine. This modification affects its solubility and reactivity, making it an important compound in organic synthesis and medicinal chemistry.

2.1 Antioxidant Activity

This compound exhibits significant radical scavenging activity due to its phenolic structure. Studies have shown that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of MeOTyr is comparable to other known antioxidants, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .

2.2 Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's activity is enhanced with increasing chain length in related esters, suggesting potential for developing new antimicrobial agents .

Compound Bacterial Strain Activity
This compoundStaphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisHigh

2.3 Antiproliferative Effects

The antiproliferative effects of this compound have been investigated using various cancer cell lines. In studies involving liver cancer cell lines (PLC/PRF/5 and HEP3B), MeOTyr showed minimal cytotoxicity at low concentrations but exhibited reduced cell viability at higher doses . The findings suggest that while this compound does not significantly inhibit cell growth at lower concentrations, it may have a role in modulating cancer cell proliferation at higher concentrations.

Cell Line Concentration (mM) Viability (%)
HEK293T0.25~100
0.5~95
PLC/PRF/51~90
HEP3B4~20

2.4 Role in Neurotransmission and Protein Synthesis

This compound is involved in neurotransmitter metabolism and plays a crucial role in protein synthesis pathways. It acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are essential for various neurological functions . Its metabolic properties are vital for understanding neurotransmission processes and potential therapeutic applications in neurodegenerative diseases.

3. Case Studies

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of several amino acid esters, including this compound, using DPPH radical scavenging assays. Results indicated that MeOTyr effectively reduced DPPH radicals in a concentration-dependent manner, highlighting its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on Staphylococcus aureus growth, suggesting its potential use in developing new antimicrobial therapies .

4. Conclusion

This compound exhibits diverse biological activities that make it a promising compound for further research and application in medicinal chemistry. Its antioxidant, antimicrobial, and antiproliferative properties suggest potential therapeutic roles in treating oxidative stress-related diseases, infections, and certain cancers. Continued investigation into its mechanisms of action will enhance our understanding of its biological significance and pave the way for novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-tyrosine methyl ester, and how can its purity be validated?

this compound is typically synthesized via esterification of L-tyrosine using methanol under acidic catalysis. A detailed protocol involves reacting L-tyrosine with thionyl chloride (SOCl₂) in methanol to form the methyl ester hydrochloride salt, followed by neutralization . Purity validation requires melting point determination (133–135°C, as per its literature value ), coupled with spectroscopic techniques like 1H^1H-NMR to confirm esterification (e.g., methyl ester peak at ~3.7 ppm) and chiral HPLC to verify enantiomeric purity .

Q. How should this compound be stored to maintain stability in experimental settings?

Storage at 0–6°C is critical to prevent hydrolysis of the ester group, which can revert the compound to L-tyrosine under ambient conditions . For long-term storage, desiccated environments or inert atmospheres (e.g., argon) are recommended. Stability should be periodically assessed via TLC or HPLC to detect degradation products .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • Mass spectrometry (MS) : To confirm molecular weight (195.21 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detection of ester carbonyl (~1740 cm⁻¹) and phenolic –OH (~3300 cm⁻¹) stretches .
  • Chiral chromatography : To distinguish from D-enantiomers, which is critical for biological studies .
  • Elemental analysis : For verifying carbon, hydrogen, and nitrogen content, especially for newly synthesized batches .

Advanced Research Questions

Q. How does this compound participate in proton-coupled electron transfer (PCET) reactions, and what experimental systems demonstrate this?

In photochemical studies, this compound hydrochloride acts as a quencher for triplet-excited quinones. Its phenolic –OH group donates a proton and electron to the quinone triplet state, forming a radical pair. Rate constants (kqk_q) for this quenching are ~10⁹ L mol⁻¹ s⁻¹, determined via nanosecond laser flash photolysis. Isotopic substitution (e.g., deuterated –OD) and DFT calculations confirm the PCET mechanism .

Q. What are the implications of polymorphism in tyrosine alkyl esters, and how does this apply to this compound?

While L-tyrosine ethyl ester exhibits dimorphism (phases I and II), this compound’s crystal structure (orthorhombic, P2₁2₁2₁) shows similarities to phase II of the ethyl ester. Differential scanning calorimetry (DSC) and X-ray diffraction reveal that hydrogen-bond strength and packing efficiency influence phase stability. Such polymorphism studies are critical for controlling solid-state properties in drug formulation .

Q. How can this compound derivatives be used to study post-translational modifications in cellular systems?

Propargylated derivatives of this compound (e.g., N-Boc-protected analogs) serve as click chemistry handles for labeling proteins in neuronal cell models. The synthesis involves Boc protection of the amino group, followed by propargylation at the phenolic –OH. These derivatives enable tracking of serotonylation or other modifications via fluorescent azide probes .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

Matrix effects (e.g., protein binding) and ester hydrolysis in physiological pH require stabilization via acidification (e.g., 0.1% formic acid) and rapid processing. LC-MS/MS with deuterated internal standards (e.g., D₃-L-tyrosine methyl ester) improves quantification accuracy. Limits of detection (LOD) below 1 nM are achievable using optimized gradients and MRM transitions .

Q. Methodological Considerations

  • Contradictory Data : Discrepancies in melting points (e.g., 133–135°C vs. reported 130–132°C) may arise from polymorphic forms or impurities. Cross-validate with DSC and powder XRD .
  • Experimental Design : For kinetic studies (e.g., PCET), control experiments with structural analogs (e.g., O-methylated derivatives) isolate the role of functional groups .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148354
Record name Tyrosine methyl ester
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosine methylester
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CAS No.

1080-06-4
Record name L-Tyrosine, methyl ester
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Record name Tyrosine methyl ester
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Record name Tyrosine methyl ester
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Record name Methyl L-tyrosinate
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Record name METHYL L-TYROSINATE
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Record name Tyrosine methylester
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Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

L-Tyrosine methyl ester
L-Tyrosine methyl ester
L-Tyrosine methyl ester
L-Tyrosine methyl ester
L-Tyrosine methyl ester
L-Tyrosine methyl ester

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